3-Bromo-6-(2-methoxyethoxy)-2-methylaniline
Description
3-Bromo-6-(2-methoxyethoxy)-2-methylaniline is a substituted aniline derivative featuring a bromine atom at position 3, a methyl group at position 2, and a 2-methoxyethoxy substituent at position 6. This compound’s structure combines electron-withdrawing (bromine) and electron-donating (methyl, methoxyethoxy) groups, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-6-(2-methoxyethoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-7-8(11)3-4-9(10(7)12)14-6-5-13-2/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHZLESHILNHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OCCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(2-methoxyethoxy)-2-methylaniline typically involves the bromination of 2-methylaniline followed by the introduction of the methoxyethoxy group. One common method involves the following steps:
Bromination: 2-Methylaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the third position.
Etherification: The brominated intermediate is then reacted with 2-methoxyethanol in the presence of a base, such as sodium hydride, to introduce the methoxyethoxy group at the sixth position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(2-methoxyethoxy)-2-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitroanilines or nitrosoanilines.
Reduction Reactions: Products include reduced anilines or amines.
Scientific Research Applications
3-Bromo-6-(2-methoxyethoxy)-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(2-methoxyethoxy)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxyethoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3-Bromo-2-methylaniline (CAS 55289-36-6) :
- 6-Bromo-3-methoxy-2-methylaniline (CAS 1089144-40-0): Positional isomer with bromine at position 6 and methoxy at position 3.
- 4-Bromo-2-(difluoromethoxy)-6-methoxyaniline: Difluoromethoxy group introduces electronegativity, enhancing stability against hydrolysis compared to non-fluorinated alkoxy groups .
Physical Properties
Key Observations :
- The 2-methoxyethoxy group in the target compound likely lowers melting points compared to 3-bromo-2-methylaniline due to reduced crystallinity.
- Fluorinated analogs (e.g., difluoromethoxy) exhibit distinct stability profiles .
Biological Activity
3-Bromo-6-(2-methoxyethoxy)-2-methylaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a bromine atom and a methoxyethoxy group attached to an aniline structure. This unique configuration may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The observed cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
The biological activity of this compound is thought to be linked to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes, such as kinases associated with cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antimicrobial agents, showcasing its potential as an alternative treatment option.
- Anticancer Evaluation : In another study, the compound was tested on MCF-7 breast cancer cells. The findings revealed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against these cells .
Table 2: Case Study Results
| Study Type | Cell Line/Organism | IC50/MIC Value | Outcome |
|---|---|---|---|
| Antimicrobial | Various Bacteria | 10 µg/mL | Significant growth inhibition |
| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
